2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate
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Overview
Description
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate is a chemical compound with the molecular formula C14H20N2O2S2 and a molecular weight of 312.45 g/mol . This compound is known for its unique structure, which includes a diethylcarbamothioyl group and a phenyl methylcarbamate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate involves several steps. One common method includes the reaction of diethylcarbamothioyl chloride with 2-mercaptomethylphenyl methylcarbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamate group, depending on the reagents and conditions used.
Scientific Research Applications
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate can be compared with other similar compounds, such as:
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl ethylcarbamate: This compound has a similar structure but with an ethyl group instead of a methyl group.
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl propylcarbamate: This compound features a propyl group, which may alter its chemical and biological properties.
2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl butylcarbamate: The presence of a butyl group can significantly change the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.
Properties
CAS No. |
22134-63-0 |
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Molecular Formula |
C14H20N2O2S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
[2-(diethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O2S2/c1-4-16(5-2)14(19)20-10-11-8-6-7-9-12(11)18-13(17)15-3/h6-9H,4-5,10H2,1-3H3,(H,15,17) |
InChI Key |
BOGZMIUCVNLSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
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